molecular formula C11H14O2S B6280871 3-(butylsulfanyl)benzoic acid CAS No. 170162-56-8

3-(butylsulfanyl)benzoic acid

Cat. No.: B6280871
CAS No.: 170162-56-8
M. Wt: 210.3
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Description

3-(Butylsulfanyl)benzoic acid is an organic compound with the molecular formula C11H14O2S It is a derivative of benzoic acid, where a butylsulfanyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(butylsulfanyl)benzoic acid typically involves the introduction of a butylsulfanyl group to a benzoic acid derivative. One common method is the nucleophilic substitution reaction, where a suitable benzoic acid derivative reacts with a butylthiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions where the sulfanyl group is oxidized to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with halogens or other nucleophiles in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nucleophiles, catalysts like palladium or copper.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzoic acid derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(Butylsulfanyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(butylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The butylsulfanyl group can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and efficacy. The exact molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

    Benzoic Acid: The parent compound, lacking the butylsulfanyl group.

    4-(Butylsulfanyl)benzoic Acid: A positional isomer with the butylsulfanyl group at the para position.

    3-(Methylsulfanyl)benzoic Acid: A similar compound with a methylsulfanyl group instead of a butylsulfanyl group.

Uniqueness: 3-(Butylsulfanyl)benzoic acid is unique due to the presence of the butylsulfanyl group at the meta position, which can influence its chemical reactivity and biological activity differently compared to its isomers and analogs. The length of the butyl chain can also affect its physical properties, such as solubility and melting point, making it distinct from compounds with shorter or different alkyl chains.

Properties

CAS No.

170162-56-8

Molecular Formula

C11H14O2S

Molecular Weight

210.3

Purity

95

Origin of Product

United States

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